molecular formula C17H14N4O B12737129 4H-Imidazo(4,5-c)(1,8)naphthyridin-4-one, 3,5-dihydro-3-ethyl-5-phenyl- CAS No. 139339-09-6

4H-Imidazo(4,5-c)(1,8)naphthyridin-4-one, 3,5-dihydro-3-ethyl-5-phenyl-

Cat. No.: B12737129
CAS No.: 139339-09-6
M. Wt: 290.32 g/mol
InChI Key: IFOBHIRVXLLDIB-UHFFFAOYSA-N
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Description

4H-Imidazo(4,5-c)(1,8)naphthyridin-4-one, 3,5-dihydro-3-ethyl-5-phenyl- is a heterocyclic compound that belongs to the class of imidazo-naphthyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a fused ring system that includes both imidazole and naphthyridine moieties, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-Imidazo(4,5-c)(1,8)naphthyridin-4-one, 3,5-dihydro-3-ethyl-5-phenyl- can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one with sodium azide (NaN3) or trimethylsilyl azide (Me3SiN3) under microwave irradiation can yield the desired compound through a cycloaddition-ring expansion mechanism .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of microwave-assisted synthesis and other advanced techniques can enhance the efficiency of the production process. Additionally, the choice of solvents, catalysts, and reaction conditions can be tailored to achieve scalable and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

4H-Imidazo(4,5-c)(1,8)naphthyridin-4-one, 3,5-dihydro-3-ethyl-5-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol, lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Halogenating agents such as N-bromosuccinimide (NBS) for bromination, or alkyl halides for alkylation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

4H-Imidazo(4,5-c)(1,8)naphthyridin-4-one, 3,5-dihydro-3-ethyl-5-phenyl- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4H-Imidazo(4,5-c)(1,8)naphthyridin-4-one, 3,5-dihydro-3-ethyl-5-phenyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit key enzymes involved in cellular processes, leading to antiproliferative effects in cancer cells. Additionally, the compound’s ability to intercalate into DNA or RNA can disrupt nucleic acid function, contributing to its antimicrobial and antiviral activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4H-Imidazo(4,5-c)(1,8)naphthyridin-4-one, 3,5-dihydro-3-ethyl-5-phenyl- stands out due to its unique combination of imidazole and naphthyridine moieties, which confer distinct chemical and biological properties

Properties

CAS No.

139339-09-6

Molecular Formula

C17H14N4O

Molecular Weight

290.32 g/mol

IUPAC Name

3-ethyl-5-phenylimidazo[4,5-c][1,8]naphthyridin-4-one

InChI

InChI=1S/C17H14N4O/c1-2-20-11-19-14-13-9-6-10-18-16(13)21(17(22)15(14)20)12-7-4-3-5-8-12/h3-11H,2H2,1H3

InChI Key

IFOBHIRVXLLDIB-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NC2=C1C(=O)N(C3=C2C=CC=N3)C4=CC=CC=C4

Origin of Product

United States

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